molecular formula C22H26N2O B2559594 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-phenylbutan-1-one CAS No. 2034264-01-0

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-phenylbutan-1-one

Cat. No. B2559594
CAS RN: 2034264-01-0
M. Wt: 334.463
InChI Key: CBAQESOQADJRBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-phenylbutan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action has been extensively studied.

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

Research has demonstrated the synthesis and evaluation of azetidinone derivatives and related compounds for their antimicrobial and antituberculosis activities. For instance, studies have reported the synthesis of new pyrimidine-azetidinone analogues and their evaluation for antimicrobial, including antituberculosis, activities. These compounds were synthesized through condensation reactions and examined for their activity against various bacterial and fungal strains, as well as Mycobacterium tuberculosis, showing potential for the design of new antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).

Synthesis of Novel Compounds for Medicinal Chemistry

Several studies have focused on the development of novel synthetic routes to produce compounds with significant biological activity. For example, the asymmetric hydrogenation process for the preparation of solifenacin highlighted the synthesis of key intermediates, showcasing a novel approach to the synthesis of urinary antispasmodic drugs (Ruzic et al., 2012). Furthermore, the metal-promoted degradation of 2-azetidinones to afford pincer ligands for osmium complexes reveals the versatility of azetidinone derivatives in preparing compounds with unique structural and spectroscopic properties (Casarrubios et al., 2015).

Anticancer Research

Compounds containing the dihydroisoquinoline moiety have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, indicating the potential for discovering new anticancer agents. For instance, the synthesis of substituted tetrahydroisoquinolines and their evaluation as anticancer agents highlight the ongoing research into novel pharmaceutical agents with potential antitumor properties (Redda et al., 2010).

properties

IUPAC Name

1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O/c1-2-21(18-9-4-3-5-10-18)22(25)24-15-20(16-24)23-13-12-17-8-6-7-11-19(17)14-23/h3-11,20-21H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAQESOQADJRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CC(C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-phenylbutan-1-one

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